CE2 Enzyme Inhibition: Potency and Selectivity Over CE1
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)acetamide demonstrates potent competitive inhibition of human carboxylesterase 2 (CE2) with a Ki of 42 nM and an IC50 of 20 nM [1]. In a direct head-to-head comparison against the closely related CE1 isoform, the compound exhibits marked selectivity, with an IC50 for CE1 of 20,400 nM (20.4 µM), representing a >1000-fold lower potency [1].
| Evidence Dimension | Enzyme inhibition potency and isoform selectivity |
|---|---|
| Target Compound Data | CE2 Ki = 42 nM; CE2 IC50 = 20 nM; CE1 IC50 = 20,400 nM |
| Comparator Or Baseline | CE1 (carboxylesterase 1) as the comparator isoform within the same enzyme family |
| Quantified Difference | CE2 vs. CE1 selectivity ratio ≈ 1020-fold (20,400 nM / 20 nM) |
| Conditions | Human liver microsomes; CE2 assay using fluorescein diacetate as substrate; CE1 assay using 2-(2-benzoyl-3-methoxyphenyl)benzothiazole as substrate; 10 min preincubation |
Why This Matters
This >1000-fold selectivity for CE2 over CE1 reduces off-target esterase activity in preclinical metabolism studies, enabling cleaner pharmacokinetic profiling.
- [1] BindingDB. BDBM50154561 (CHEMBL3774603): CE2 Ki 42 nM, CE2 IC50 20 nM, CE1 IC50 20.4 µM. View Source
